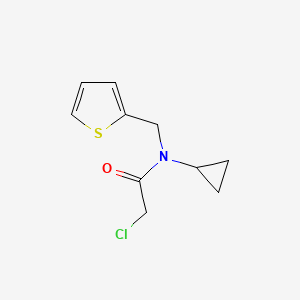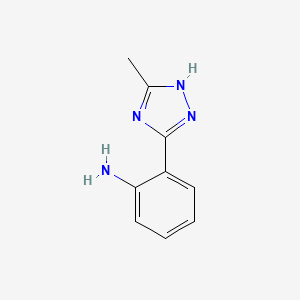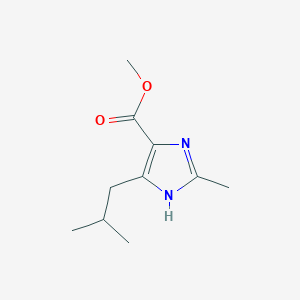![molecular formula C6H13NO B1416585 [(2R)-氧杂环戊烷-2-基甲基]甲胺 CAS No. 1283095-81-7](/img/structure/B1416585.png)
[(2R)-氧杂环戊烷-2-基甲基]甲胺
描述
“Methyl[(2R)-oxolan-2-ylmethyl]amine” is a chemical compound with the CAS Number: 1283095-81-7 . Its IUPAC name is N-methyl[(2R)-tetrahydro-2-furanyl]methanamine . It has a molecular weight of 115.18 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of amines like “methyl[(2R)-oxolan-2-ylmethyl]amine” can be achieved through various methods. One such method involves the direct catalytic coupling of methanol with amines . Another method involves the use of simple and readily available aromatic methyl ketones .
Molecular Structure Analysis
The InChI code for “methyl[(2R)-oxolan-2-ylmethyl]amine” is 1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 . This indicates that the compound has a specific arrangement of atoms and bonds.
Chemical Reactions Analysis
Amines are known to be good nucleophiles and can undergo various reactions . For instance, they can react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .
Physical And Chemical Properties Analysis
“Methyl[(2R)-oxolan-2-ylmethyl]amine” is a liquid at room temperature . It has a molecular weight of 115.18 . More detailed physical and chemical properties were not found in the search results.
科学研究应用
吲哚衍生物的合成
吲哚衍生物由于存在于各种天然产物和药物中而具有重要意义。 它们在细胞生物学中起着至关重要的作用,并用作生物活性化合物来治疗癌细胞、微生物和各种疾病 。所讨论的化合物可用于合成这些衍生物,从而有助于开发新的药物治疗方法。
生物碱合成
生物碱含有吲哚环,并具有广泛的药理活性。这些化合物的合成通常需要[(2R)-氧杂环戊烷-2-基甲基]甲胺之类的中间体。 其在生物碱合成中的应用可以导致发现具有潜在治疗益处的药物 .
有机方法学发展
研究人员使用[(2R)-氧杂环戊烷-2-基甲基]甲胺来开发新的有机合成方法。 这些方法可以带来更有效和更环保的化学工艺,这对化学工业的可持续发展至关重要 .
催化研究
在催化方面,该化合物可用于研究新的催化过程或改进现有催化过程。 它可能作为配体或催化剂设计中的结构基序,这对于加速工业和实验室环境中的反应至关重要 .
绿色化学应用
[(2R)-氧杂环戊烷-2-基甲基]甲胺: 可以作为绿色化学倡议的一部分,它用于创造更环保的反应。 其在开发更环保的合成路线中的作用有助于减少有害废物并提高整体反应效率 .
流动化学创新
流动化学是一个该化合物可能具有重要应用的领域。它可用于连续合成各种化学物质,提供诸如反应时间更短、安全性提高和废物减少等优势。 这与绿色化学和过程强化的原则相一致 .
安全和危害
The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
作用机制
Target of Action
The primary targets of the compound “methyl[(2R)-oxolan-2-ylmethyl]amine” are currently unknown. This compound is a small molecule with a molecular weight of 115.18 . It is crucial to identify the targets of this compound to understand its potential therapeutic applications.
Mode of Action
It’s known that amines can react with aldehydes and ketones to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation .
Biochemical Pathways
For instance, they can be involved in the formation of alkaloids, which are specialized metabolites derived from amino acids containing a nitrogen heterocycle .
生化分析
Biochemical Properties
Methyl[(2R)-oxolan-2-ylmethyl]amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been observed to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. The interaction between methyl[(2R)-oxolan-2-ylmethyl]amine and these enzymes can lead to the formation of aldehydes and hydrogen peroxide, which are crucial in various metabolic processes .
Cellular Effects
Methyl[(2R)-oxolan-2-ylmethyl]amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain signaling pathways that are involved in cell growth and differentiation. Additionally, methyl[(2R)-oxolan-2-ylmethyl]amine can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular function .
Molecular Mechanism
The molecular mechanism of action of methyl[(2R)-oxolan-2-ylmethyl]amine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl[(2R)-oxolan-2-ylmethyl]amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl[(2R)-oxolan-2-ylmethyl]amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl[(2R)-oxolan-2-ylmethyl]amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
Methyl[(2R)-oxolan-2-ylmethyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of methyl[(2R)-oxolan-2-ylmethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via amine transporters and subsequently distributed to various organelles, where it can exert its biological effects .
Subcellular Localization
Methyl[(2R)-oxolan-2-ylmethyl]amine exhibits specific subcellular localization patterns that influence its activity and function. It may be targeted to particular compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action. The subcellular localization of methyl[(2R)-oxolan-2-ylmethyl]amine can affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
N-methyl-1-[(2R)-oxolan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDVVHGQMPPEI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)
![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)



![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)





